molecular formula C12H9N3S B6258813 5-(1,3-benzothiazol-2-yl)pyridin-3-amine CAS No. 1118624-94-4

5-(1,3-benzothiazol-2-yl)pyridin-3-amine

Cat. No.: B6258813
CAS No.: 1118624-94-4
M. Wt: 227.3
InChI Key:
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Description

5-(1,3-benzothiazol-2-yl)pyridin-3-amine: is a heterocyclic compound that combines the structural features of benzothiazole and pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-benzothiazol-2-yl)pyridin-3-amine typically involves the condensation of 2-aminobenzothiazole with 3-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5-(1,3-benzothiazol-2-yl)pyridin-3-amine is used as a building block for the synthesis of more complex molecules. It is also studied for its electronic properties and potential use in organic electronics .

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor and its interactions with various biological targets. It has shown promise in preliminary studies as a potential therapeutic agent .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The unique structure allows for interactions with various biological targets, making it a versatile scaffold for drug development .

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 5-(1,3-benzothiazol-2-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 5-(1,3-benzothiazol-2-yl)pyridin-3-amine exhibits unique properties due to the specific positioning of the benzothiazole and pyridine rings. This unique structure allows for distinct electronic properties and reactivity, making it a valuable compound for various applications. Its versatility in undergoing different types of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness .

Properties

CAS No.

1118624-94-4

Molecular Formula

C12H9N3S

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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